8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one 8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one Chrysomycin A is the major analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin A, with a vinyl group in the 8-position, is the most potent analogue of the complex, and is thought to act as an inhibitor of the catalytic activity of human topoisomerase II. Chrysomycin A has a potent antibacterial, antifungal, antiviral and antitumor profile.
Brand Name: Vulcanchem
CAS No.: 82196-88-1
VCID: VC0016320
InChI: InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
SMILES: CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Molecular Formula: C28H28O9
Molecular Weight: 508.5 g/mol

8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

CAS No.: 82196-88-1

Reference Standards

VCID: VC0016320

Molecular Formula: C28H28O9

Molecular Weight: 508.5 g/mol

8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one - 82196-88-1

CAS No. 82196-88-1
Product Name 8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Molecular Formula C28H28O9
Molecular Weight 508.5 g/mol
IUPAC Name 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Standard InChI InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
Standard InChIKey OMDANBMKOUVKAG-WZNMFJNZSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
SMILES CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Canonical SMILES CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Appearance Yellow Lyophilisate
Description Chrysomycin A is the major analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin A, with a vinyl group in the 8-position, is the most potent analogue of the complex, and is thought to act as an inhibitor of the catalytic activity of human topoisomerase II. Chrysomycin A has a potent antibacterial, antifungal, antiviral and antitumor profile.
Synonyms Albacarcin V;NSC 613946;Virenomycin V
Reference Biochemical characterisation of elsamicin and other coumarin-related antitumor agents as potent inhibitors of human topoisomerase II. Lorico A. et al. Eur. J. Cancer. 1993, 29A, 1985Chrysomycin derivative compounds and use as antitumor agents. US Patent 6,030,951, 2000. Histone H3 and heat shock protein GRP78 are selectively cross-linked to DNA by photoactivated gilvocarcin V in human fibroblasts. Matsumoto A. et al. Cancer Res. 2000, 60, 3921.
PubChem Compound 73468
Last Modified Nov 11 2021
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